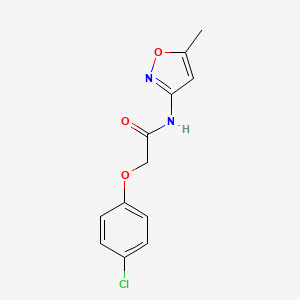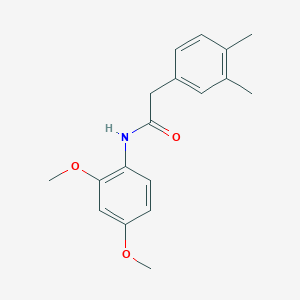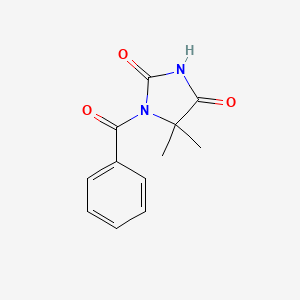
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as CMIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in fields such as pharmacology and neuroscience.
Mechanism of Action
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide works by binding to the active site of FAAH and inhibiting its enzymatic activity. This leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), which are known to have various physiological effects. The increased levels of endocannabinoids can lead to analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide can produce analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects in models of inflammation. Additionally, 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have anxiolytic effects in animal models of anxiety. These effects are thought to be mediated by the increased levels of endocannabinoids in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide in scientific research is its selectivity for FAAH. This allows for the specific inhibition of FAAH and the study of the endocannabinoid system without affecting other enzymes or physiological processes. However, one limitation of using 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is its relatively low potency compared to other FAAH inhibitors. This can make it difficult to achieve significant effects in experiments.
Future Directions
There are several future directions for research on 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is its potential as a treatment for pain and inflammation. Another area of interest is its effects on the ECS and its potential role in regulating physiological processes such as mood and appetite. Additionally, further research is needed to optimize the synthesis of 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide and improve its potency for use in scientific research.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 2-(4-chlorophenoxy)acetic acid with hydroxylamine and sodium acetate to form 2-(4-chlorophenoxy)-N-hydroxyacetamide. This intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid to form 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. The final product is purified using column chromatography.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has shown potential in scientific research as a tool for studying the function of the endocannabinoid system (ECS). The ECS is a complex signaling system that regulates various physiological processes such as pain, mood, appetite, and sleep. 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide acts as a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide increases the levels of endocannabinoids in the body, allowing for the study of the ECS and its effects on various physiological processes.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-8-6-11(15-18-8)14-12(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLXAMXZOSPOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E)-3-phenyl-2-propen-1-yl]-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688726.png)
![2-(dimethylamino)-4-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5688734.png)
![N-{(3R*,4S*)-1-[(6-tert-butyl-2-oxo-2,3-dihydro-4-pyrimidinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5688742.png)
![2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one](/img/structure/B5688750.png)
![N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5688756.png)
![N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5688760.png)
![rel-(3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethyl-3-pyrrolidinamine hydrochloride](/img/structure/B5688764.png)


![methyl 4-[(4-allyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5688797.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5688821.png)
![4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B5688827.png)

![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1H-pyrazol-1-yl)acetyl]piperidin-3-yl}propanamide](/img/structure/B5688840.png)